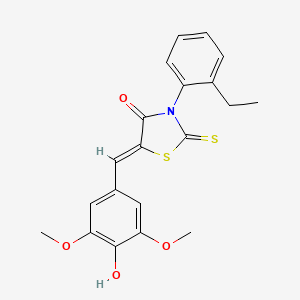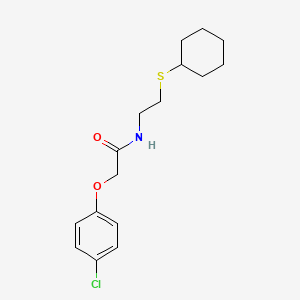![molecular formula C17H13N5S B4864636 5-(Allylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4864636.png)
5-(Allylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
5-(Allylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, along with an allylthio group and a pyridinyl substituent, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 5-(Allylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Ring Formation: The triazole intermediate is then subjected to a cyclization reaction with anthranilic acid or its derivatives to form the quinazoline ring.
Introduction of the Allylthio Group: The allylthio group is introduced through a nucleophilic substitution reaction using allylthiol and suitable leaving groups.
Pyridinyl Substitution: Finally, the pyridinyl group is introduced through a coupling reaction with pyridine derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts, solvents, and reaction conditions that are suitable for large-scale synthesis .
Chemical Reactions Analysis
5-(Allylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including :
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridinyl or quinazoline rings, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allylthio group, using nucleophiles such as amines or thiols.
Coupling Reactions: The pyridinyl group can be involved in coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 5-(Allylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound can bind to various enzymes and receptors, including kinases, proteases, and G-protein-coupled receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological effects.
Comparison with Similar Compounds
5-(Allylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives :
Similar Compounds: Compounds such as 9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazoline and N-(4-nitrophenyl)-5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine share structural similarities.
Uniqueness: The presence of the allylthio group and pyridinyl substituent in this compound distinguishes it from other derivatives, potentially contributing to its unique biological activities and chemical reactivity.
Properties
IUPAC Name |
5-prop-2-enylsulfanyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-10-23-17-19-14-8-4-3-7-13(14)16-20-15(21-22(16)17)12-6-5-9-18-11-12/h2-9,11H,1,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAVDBSUMCGIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(3-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B4864553.png)
![1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4864561.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4864570.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4864578.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4864586.png)

![methyl 2-({[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4864593.png)
![1-{[3-bromo-4-(1-naphthylmethoxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B4864602.png)

![N-(3-chlorophenyl)-N'-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4864613.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide](/img/structure/B4864616.png)



